molecular formula C18H17N5O2S B6118255 4-[3-(Benzotriazol-1-yl)piperidin-1-yl]sulfonylbenzonitrile

4-[3-(Benzotriazol-1-yl)piperidin-1-yl]sulfonylbenzonitrile

Cat. No.: B6118255
M. Wt: 367.4 g/mol
InChI Key: JOGIJCLZRSCAFJ-UHFFFAOYSA-N
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Description

4-[3-(Benzotriazol-1-yl)piperidin-1-yl]sulfonylbenzonitrile is a complex organic compound that features a benzotriazole moiety linked to a piperidine ring, which is further connected to a sulfonylbenzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Benzotriazol-1-yl)piperidin-1-yl]sulfonylbenzonitrile typically involves multiple steps:

  • Formation of Benzotriazole-Piperidine Intermediate: : The initial step involves the reaction of benzotriazole with piperidine under suitable conditions to form the benzotriazole-piperidine intermediate. This reaction often requires the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF).

  • Sulfonylation: : The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative. This step is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

  • Nitrile Introduction: : The final step involves the introduction of the nitrile group. This can be achieved by reacting the sulfonylated intermediate with a suitable nitrile source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Benzotriazol-1-yl)piperidin-1-yl]sulfonylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole or piperidine moieties can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-[3-(Benzotriazol-1-yl)piperidin-1-yl]sulfonylbenzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is studied for its potential antimicrobial and antifungal activities.

    Material Science: It is explored for its use in the development of advanced materials, including corrosion inhibitors and photo stabilizers.

    Pharmaceutical Research: The compound is investigated for its role in drug discovery, particularly in the design of inhibitors for specific enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-[3-(Benzotriazol-1-yl)piperidin-1-yl]sulfonylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety is known for its ability to bind to protein active sites, potentially inhibiting enzyme activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the sulfonylbenzonitrile group may contribute to the overall stability and solubility of the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylpiperidine: A compound with a similar piperidine core but different functional groups, used as a GlyT1 inhibitor.

    3-(Piperidin-4-yl)benzo[d]isoxazole: Another piperidine derivative with applications in antipsychotic drug development.

    2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: Compounds with similar benzotriazole and piperidine moieties, studied for their antimicrobial activities.

Uniqueness

4-[3-(Benzotriazol-1-yl)piperidin-1-yl]sulfonylbenzonitrile is unique due to its combination of benzotriazole, piperidine, and sulfonylbenzonitrile groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various scientific research fields.

Properties

IUPAC Name

4-[3-(benzotriazol-1-yl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c19-12-14-7-9-16(10-8-14)26(24,25)22-11-3-4-15(13-22)23-18-6-2-1-5-17(18)20-21-23/h1-2,5-10,15H,3-4,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGIJCLZRSCAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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